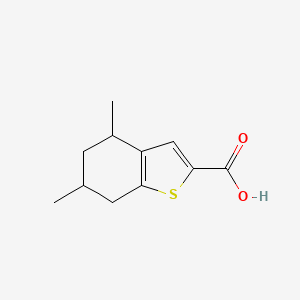

4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2S/c1-6-3-7(2)8-5-10(11(12)13)14-9(8)4-6/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZFQBIPIXTJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)SC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343425-36-4 | |

| Record name | 4,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenes or benzothiophenes under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), or using chemical reductants like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under suitable reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The medicinal applications of this compound are being explored, particularly in the development of new therapeutic agents

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzothiophene core can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Key Observations:

Crystallographic and Analytical Insights

- Structural Confirmation : Tools like SHELX and ORTEP are critical for resolving substituent positions and conformations. For example, the 3-methyl analog’s structure was confirmed via $^1$H NMR (loss of aldehyde proton at 2.41 ppm) .

- Hydrogen Bonding Networks : The target compound’s -COOH group likely forms dimeric hydrogen bonds in the solid state, as observed in similar carboxylic acid derivatives .

Biological Activity

4,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid (DBTCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DBTCA based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14O2S

- Molecular Weight : 214.30 g/mol

- CAS Number : 1339071-24-7

Antioxidant Properties

Research indicates that compounds similar to DBTCA exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that benzothiophene derivatives can scavenge free radicals effectively, leading to reduced oxidative stress in cellular models .

Antimicrobial Activity

DBTCA has also demonstrated antimicrobial properties. In vitro studies have reported its effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. A comparative study highlighted that DBTCA showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, DBTCA has been investigated for its anti-inflammatory properties. In animal models of inflammation, DBTCA administration resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that DBTCA may modulate inflammatory responses through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Neuroprotective Effects

Preliminary studies suggest that DBTCA might possess neuroprotective effects. In models of neurodegeneration, it has been observed to enhance neuronal survival and reduce apoptosis. The proposed mechanism involves the modulation of neurotransmitter levels and the protection of neurons from oxidative damage .

Study 1: Antioxidant Activity Assessment

A study conducted on various benzothiophene derivatives, including DBTCA, evaluated their antioxidant capabilities using DPPH and ABTS radical scavenging assays. The results indicated that DBTCA had a scavenging effect comparable to standard antioxidants like ascorbic acid, with an IC50 value of 25 µg/mL .

Study 2: Antimicrobial Efficacy

In a laboratory setting, DBTCA was tested against multiple strains of bacteria and fungi. The results demonstrated that it exhibited broad-spectrum antimicrobial activity. Specifically, it was effective against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains of E. coli and MRSA .

Study 3: Neuroprotective Mechanism Exploration

A recent investigation into the neuroprotective mechanisms of DBTCA involved administering the compound to mice subjected to induced oxidative stress. Behavioral assessments alongside biochemical analyses revealed that DBTCA significantly improved cognitive functions and reduced markers of oxidative stress in brain tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.